molecular formula C13H14F3NO2 B1524507 2-[(Cyclopropylmethyl)(methyl)amino]-5-(trifluoromethyl)benzoic acid CAS No. 1334146-24-5

2-[(Cyclopropylmethyl)(methyl)amino]-5-(trifluoromethyl)benzoic acid

Cat. No. B1524507
CAS RN: 1334146-24-5
M. Wt: 273.25 g/mol
InChI Key: NUOXGAWGLXTWMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C13H14F3NO2/c1-17(7-8-2-3-8)11-5-4-9(13(14,15)16)6-10(11)12(18)19/h4-6,8H,2-3,7H2,1H3,(H,18,19) . This indicates the presence of 13 carbon atoms, 14 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 273.25 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

Toxicology and Industrial Safety

  • A study reported the case of a 35-year-old man who inhaled 5-amino-2-(trifluoromethyl)pyridine, a compound with a trifluoromethyl group similar to the compound . The patient developed serious health issues including methemoglobinemia, hemolytic anemia, acute renal failure, and toxic encephalopathy. This suggests compounds with trifluoromethyl groups need careful handling in industrial settings (Tao et al., 2022).

Metabolism and Bioavailability

  • Research on cyclopropane fatty acids (similar to the cyclopropyl group in the compound of interest) in human tissues indicates that these compounds are present in human adipose tissue and serum, mainly stored in triacylglycerols. Their content is influenced by dietary factors (Śledziński et al., 2013).

Pharmacological Implications

  • A study on lumiracoxib, a molecule with structural similarities to the compound , revealed it undergoes extensive metabolism with significant renal and fecal excretion. This research provides insight into the metabolic pathways and excretion profiles that similar compounds might follow (Mangold et al., 2004).

Mechanism of Action

properties

IUPAC Name

2-[cyclopropylmethyl(methyl)amino]-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO2/c1-17(7-8-2-3-8)11-5-4-9(13(14,15)16)6-10(11)12(18)19/h4-6,8H,2-3,7H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOXGAWGLXTWMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CC1)C2=C(C=C(C=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(Cyclopropylmethyl)(methyl)amino]-5-(trifluoromethyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-[(Cyclopropylmethyl)(methyl)amino]-5-(trifluoromethyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
2-[(Cyclopropylmethyl)(methyl)amino]-5-(trifluoromethyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
2-[(Cyclopropylmethyl)(methyl)amino]-5-(trifluoromethyl)benzoic acid
Reactant of Route 5
2-[(Cyclopropylmethyl)(methyl)amino]-5-(trifluoromethyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
2-[(Cyclopropylmethyl)(methyl)amino]-5-(trifluoromethyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.